molecular formula C18H31N3O3S2 B12991605 S-Ethyl 6-(5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate

S-Ethyl 6-(5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate

Cat. No.: B12991605
M. Wt: 401.6 g/mol
InChI Key: XIAMBPFWKFYJOF-UUCFBXCCSA-N
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Description

S-Ethyl 6-(5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate (CAS: 353754-94-6) is a biotin-derived compound with the molecular formula C₁₈H₃₁N₃O₃S₂ and a molecular weight of 401.59 g/mol . It is characterized by a thioester group at the terminal ethyl position and a biotinyl moiety linked via a hexanamide spacer. This compound is synthesized to ≥98% purity and is utilized in pharmaceutical research for bioconjugation and targeted drug delivery due to its high affinity for streptavidin . Its storage requires dry, ventilated conditions, protection from light, and adherence to strict safety protocols, including the use of personal protective equipment (PPE) during handling .

Properties

Molecular Formula

C18H31N3O3S2

Molecular Weight

401.6 g/mol

IUPAC Name

S-ethyl 6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanethioate

InChI

InChI=1S/C18H31N3O3S2/c1-2-25-16(23)10-4-3-7-11-19-15(22)9-6-5-8-14-17-13(12-26-14)20-18(24)21-17/h13-14,17H,2-12H2,1H3,(H,19,22)(H2,20,21,24)/t13?,14-,17?/m0/s1

InChI Key

XIAMBPFWKFYJOF-UUCFBXCCSA-N

Isomeric SMILES

CCSC(=O)CCCCCNC(=O)CCCC[C@H]1C2C(CS1)NC(=O)N2

Canonical SMILES

CCSC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Ethyl 6-(5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate typically involves multi-step organic reactionsCommon reagents used in these reactions include thiols, amines, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

S-Ethyl 6-(5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .

Scientific Research Applications

S-Ethyl 6-(5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate has several scientific research applications:

Mechanism of Action

The mechanism of action of S-Ethyl 6-(5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate involves its interaction with specific molecular targets. The thieno[3,4-d]imidazole core can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Modifications and Key Differences

The compound’s structural analogs differ in functional groups, stereochemistry, and spacer lengths, which dictate their biochemical behavior. Below is a comparative analysis:

Compound Key Features Evidence
S-Ethyl 6-(5-((4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate Thioester terminus; hexanamide spacer; D-biotin configuration.
Biotin-CBT (N-(2-Cyanobenzo[d]thiazol-6-yl)-5-(biotinylpentanamido)pentanamide) Cyanobenzothiazol group for click chemistry; pentanamide spacer.
Methyl carbonate-Rh (Methyl ((E)-hex-2-en-1-yl) carbonate-biotin) Unsaturated hexenyl chain; methyl carbonate terminus for solubility modulation.
L-Biotin-AC5-OSu (2,5-Dioxopyrrolidin-1-yl hexanoate-biotin) Succinimidyl ester for amine coupling; L-biotin enantiomer for mirror-image SAv binding.
Aminopropyl-biocytin (L1) Biocytin backbone with aminopropyl group; enhanced neuronal tracing efficiency.
Biotin-tenofovir-DP Purine-biotin conjugate; phosphonate group for antiviral activity.

Stereochemical and Functional Group Impact

  • Thioester vs. Ester/Amide Termini : The thioester in the target compound offers higher reactivity in nucleophilic acyl substitutions compared to methyl carbonate (Rh) or succinimidyl ester (L-Biotin-AC5-OSu), enabling unique conjugation pathways .
  • Spacer Length : The hexanamide spacer provides flexibility and optimal distance for streptavidin binding, whereas shorter spacers (e.g., pentanamide in Biotin-CBT) may reduce binding efficiency in sterically hindered environments .
  • Enantiomeric Specificity : The D-biotin configuration in the target compound ensures high streptavidin affinity, while L-biotin derivatives (e.g., L-Biotin-AC5-OSu) are tailored for mirror-image binding studies .

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